N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide is an organic compound that features a thiazole ring and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide structure. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Amidation Reactions: Coupling of the thiazole derivative with a benzoyl chloride or benzamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to its oxidized forms.
Reduction: Reduction of the benzamide moiety to the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide would involve interactions with specific molecular targets. This could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(methylamino)benzamide: Similar structure with a methyl group instead of a dimethylamino group.
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(ethylamino)benzamide: Similar structure with an ethyl group instead of a dimethylamino group.
Uniqueness
The unique structural features of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide, such as the dimethylamino group, may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-15(2)10-5-3-4-9(8-10)11(16)14-12-13-6-7-17-12/h3-5,8H,6-7H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEJHBZUMHPEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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